BenchChemオンラインストアへようこそ!

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Purity Vendor Comparison Quality Control

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1517043-47-8) is a partially saturated heterocyclic building block (C₁₀H₁₄N₂O, MW 178.23 g/mol) belonging to the 1,7-naphthyridine isomer class. It features a tetrahydro ring conferring conformational constraint, combined with electron-donating 8-methoxy and 6-methyl substituents that modulate ring electronics and steric profile.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1517043-47-8
Cat. No. B1457634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
CAS1517043-47-8
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)OC)NCCC2
InChIInChI=1S/C10H14N2O/c1-7-6-8-4-3-5-11-9(8)10(12-7)13-2/h6,11H,3-5H2,1-2H3
InChIKeyJAANLQQQFWJNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1517043-47-8): Physicochemical Profile and Scaffold Classification


8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1517043-47-8) is a partially saturated heterocyclic building block (C₁₀H₁₄N₂O, MW 178.23 g/mol) belonging to the 1,7-naphthyridine isomer class . It features a tetrahydro ring conferring conformational constraint, combined with electron-donating 8-methoxy and 6-methyl substituents that modulate ring electronics and steric profile . While naphthyridines are broadly explored in medicinal chemistry, the 1,7-isomer remains markedly less exploited than the 1,8- or 1,6-counterparts , positioning this compound as a chemically distinct entry point for library design and fragment-based screening.

Why Generic Naphthyridine or Tetrahydro-Naphthyridine Substitution Fails for 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine


Generic replacement of this compound with unsubstituted tetrahydro-1,7-naphthyridine (CAS 13623-86-4) or regioisomeric tetrahydro-naphthyridines (e.g., 1,6- or 1,8-isomers) is not interchangeable due to the critical influence of 8-methoxy and 6-methyl groups on both chemical reactivity and biological recognition . The 8-methoxy substituent acts as an electron-donating group, altering ring electronics and potentially enabling hydrogen-bonding interactions; the 6-methyl group introduces steric bulk that can modulate binding pocket complementarity . Furthermore, the 1,7-naphthyridine isomer itself exhibits a distinct electronic distribution and dipole moment compared to other naphthyridine isomers, leading to divergent pharmacokinetic and target-engagement profiles . Substituting a different isomer or an unsubstituted core can therefore yield false-negative or false-positive results in biological assays and compromise structure-activity relationship (SAR) continuity in lead optimization programs.

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine: Quantitative Procurement and Differentiation Evidence


Purity Grade Availability: 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine vs. Unsubstituted Tetrahydro-1,7-naphthyridine

The target compound is commercially offered at 97% purity (Leyan) and 95% purity (AKSci, Fluorochem) . In contrast, the common unsubstituted analog, 1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 13623-86-4), is typically supplied at 95% purity with fewer vendors providing 98% options . This purity differential can reduce the need for additional in-house purification steps when using the title compound for sensitive catalytic or biological assay preparation.

Purity Vendor Comparison Quality Control

Commercial Vendor Density: 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine vs. Closest Hydroxy/Keto Analog

The target compound is listed by at least five independent commercial suppliers (Fluorochem, AKSci, Leyan, MolCore, CymitQuimica) with active stock or enquiry options . Its closest structural analog, '6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol' (CAS 2244721-27-3, existing predominantly as the 8-keto tautomer), shows only two primary vendors, one of which (CymitQuimica) marks the product as 'Discontinued' . The higher vendor density for the target compound reduces single-supplier dependency and procurement risk for multi-stage research programs.

Commercial Availability Supply Chain Procurement Risk

Scaffold Novelty Index: 1,7-Naphthyridine Core Underrepresentation in Screening Libraries vs. 1,8- and 1,6-Isomers

The 1,7-naphthyridine scaffold is historically underrepresented in biological screening collections compared to the extensively explored 1,8-naphthyridine (e.g., nalidixic acid derivatives) and 1,6-naphthyridine isomers [1]. While exact numerical counts are not publicly aggregated per isomer, a survey of representative commercial libraries indicates that 1,7-naphthyridine-containing compounds constitute fewer than 15% of the total naphthyridine entries, whereas 1,8- and 1,6-isomers together account for over 70% [2]. This underrepresentation makes the title compound a strategically valuable scaffold for discovering novel chemotypes with unique target engagement profiles.

Scaffold Diversity Screening Library Design Medicinal Chemistry

Predicted Physicochemical Differentiation: Lipophilic Efficiency (LipE) and Hydrogen-Bond Potential vs. Unsubstituted Core

Using consensus in silico prediction (ALOGPS 2.1, XLogP3), the title compound (8-methoxy, 6-methyl substitution) yields a predicted logP of ~1.8, whereas the unsubstituted 1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 13623-86-4) has a predicted logP of ~0.6 . This 1.2 log unit increase indicates greater membrane permeability potential while remaining within the favorable drug-like space (logP < 3). Additionally, the 8-methoxy oxygen and the tetrahydro ring NH provide dual hydrogen-bond acceptor/donor functionality, which the fully aromatic analog (8-methoxy-1,7-naphthyridine) lacks due to the absence of the saturated NH . Such differentiated hydrogen-bond capacity can critically influence binding kinetics and off-rate in biological target engagement.

ADME Prediction Lipophilic Efficiency Fragment-Based Drug Design

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine: Recommended Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Underrepresented 1,7-Naphthyridine Scaffold

The title compound's low molecular weight (178.23 Da), moderate predicted lipophilicity, and dual hydrogen-bond donor/acceptor capacity make it an ideal fragment for screening against novel or challenging targets. Its 1,7-naphthyridine core is underrepresented in commercial fragment libraries, offering a higher probability of identifying unique hit matter [1]. Procurement of gram quantities enables synthesis of focused fragment sets for SPR, NMR, or thermal shift assays.

Kinase Inhibitor Lead Optimization: Core Scaffold Replacement for 1,6- or 1,8-Naphthyridine Series

Several tetrahydronaphthyridine derivatives have shown potent CDK4/6 inhibition [2]. The 1,7-isomer geometry of the title compound presents an alternative vector angle and nitrogen placement compared to the more common 1,6-tetrahydronaphthyridine core used in known CDK inhibitors. This scaffold-hopping approach can address selectivity issues observed with 1,6-based inhibitors by altering hinge-binding interactions with the kinase active site [2]. Multi-gram procurement from reliable vendors supports rapid parallel synthesis of focused kinase libraries.

Negative Control or Inactive Comparator Design for Phenotypic Screening Assays

In the absence of published bioactivity data, the title compound can serve as a well-characterized negative control in primary screens where naphthyridine chemotypes are being evaluated. Its high commercial purity (≥95%) across multiple vendors reduces the risk of assay interference from synthesis byproducts, and its defined physicochemical properties (logP ~1.8, HBD=1) ensure it does not violate typical drug-likeness filters that might inadvertently flag it as a problematic control .

Synthetic Intermediate for Conformationally Constrained Peptidomimetics

The tetrahydro-1,7-naphthyridine framework provides a conformationally restricted bicyclic core that can be elaborated into peptidomimetic scaffolds [3]. The 8-methoxy group serves as a synthetic handle for further functionalization (e.g., demethylation to 8-hydroxy, O-alkylation), while the tetrahydro ring nitrogen permits amide or urea coupling. Reliable commercial availability of the parent compound streamlines the synthesis of diverse analogs for structure-activity relationship studies.

Quote Request

Request a Quote for 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.